Darolutamide-Glu

Description

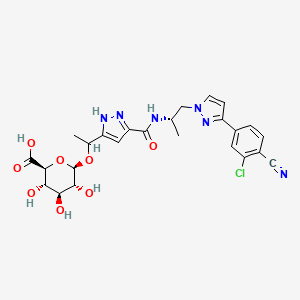

Structure

3D Structure

Properties

Molecular Formula |

C25H27ClN6O8 |

|---|---|

Molecular Weight |

575.0 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[1-[3-[[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]carbamoyl]-1H-pyrazol-5-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H27ClN6O8/c1-11(10-32-6-5-16(31-32)13-3-4-14(9-27)15(26)7-13)28-23(36)18-8-17(29-30-18)12(2)39-25-21(35)19(33)20(34)22(40-25)24(37)38/h3-8,11-12,19-22,25,33-35H,10H2,1-2H3,(H,28,36)(H,29,30)(H,37,38)/t11-,12?,19-,20-,21+,22-,25+/m0/s1 |

InChI Key |

OKBOLZCXQYZEGL-IVRNUPPQSA-N |

Isomeric SMILES |

C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Enzymatic Biotransformation and Cellular Formation of Darolutamide Glu

Identification and Functional Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms

The formation of Darolutamide-Glu is not a monolithic process but is carried out by several UGT isoforms, each exhibiting a degree of specificity for the type of glucuronidation reaction it catalyzes. In vitro studies have been instrumental in identifying the specific enzymes responsible for both O-linked and N-linked glucuronidation of the parent compound.

Roles of UGT1A9, UGT1A1, and UGT1A3 in Darolutamide (B1677182) O-Glucuronidation

The primary pathway for the O-glucuronidation of darolutamide is catalyzed by a trio of UGT isoforms belonging to the UGT1A subfamily. researchgate.netnih.gov In vitro studies using recombinant human UGT isozymes have identified UGT1A9 as the predominant enzyme responsible for the formation of the O-glucuronide metabolite, M-7. pmda.go.jp Further investigations have confirmed that UGT1A1 and UGT1A3 also contribute to this metabolic pathway. researchgate.netnih.govsemanticscholar.org The metabolism and excretion studies in humans have underscored that this O-glucuronidation pathway, alongside oxidation, represents a main route for the elimination of darolutamide. researchgate.net

Contribution of UGT2B10 to Darolutamide N-Glucuronidation

In addition to O-glucuronidation, darolutamide can also undergo N-glucuronidation. This reaction, leading to the formation of the N-glucuronide metabolite M-15, appears to be exclusively mediated by a single isoform from the UGT2B family: UGT2B10. researchgate.netsemanticscholar.org Studies indicate that UGT2B10 is the primary, if not sole, enzyme responsible for this specific conjugation. researchgate.net The distinct roles of the UGT1A and UGT2B subfamilies highlight the substrate specificity inherent in the glucuronidation of darolutamide.

The table below summarizes the key UGT isoforms involved in the formation of this compound.

| Glucuronidation Type | Key UGT Isoforms | Resulting Metabolite |

| O-Glucuronidation | UGT1A9, UGT1A1, UGT1A3 | M-7 |

| N-Glucuronidation | UGT2B10 | M-15 |

Kinetic Parameters and Substrate Specificity of UGTs Towards Darolutamide Conjugation

The efficiency of an enzymatic reaction is described by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

While the specific Km and Vmax values for the glucuronidation of darolutamide by individual UGT isoforms (UGT1A9, UGT1A1, UGT1A3, and UGT2B10) are not detailed in the reviewed scientific literature, the principles of enzyme kinetics apply. liverpool.ac.uk The rate of this compound formation will be dependent on the concentration of darolutamide and the specific kinetic characteristics of each responsible UGT isoform. For instance, a lower Km value would suggest a higher affinity of the enzyme for darolutamide, meaning it can efficiently catalyze the reaction even at lower drug concentrations. Conversely, a higher Vmax would indicate a greater capacity of the enzyme to form the glucuronide product at saturating substrate concentrations. Recent studies have focused on the inhibitory potential of darolutamide on various UGTs, determining inhibition constants (Ki) against probe substrates, rather than its own substrate kinetics.

Cellular and Subcellular Localization of Glucuronidation Pathways

The formation of this compound in the body is dictated by where the responsible UGT enzymes are expressed. These enzymes are membrane-bound proteins, primarily located in the endoplasmic reticulum of cells in various tissues.

Hepatic and Extrahepatic UGT Expression Profiles Relevant to this compound Formation

UGT1A1 : This isoform is highly expressed in the liver but is also found in the intestine, where it can contribute to the first-pass metabolism of orally administered drugs. doi.org Its expression is known to be highly variable among individuals. doi.org

UGT1A9 : Predominantly expressed in the liver and the kidneys. xenotech.com Its strong presence in the liver is consistent with it being a major enzyme in darolutamide O-glucuronidation. pmda.go.jp

UGT1A3 : This isoform is also expressed in the human liver. researchgate.net

UGT2B10 : This enzyme is primarily expressed in the liver. researchgate.net This hepatic-centric expression explains why N-glucuronides of darolutamide are formed in lower amounts in extrahepatic tissues like the kidney and intestine. researchgate.net

The following table outlines the primary tissue locations of the UGT enzymes responsible for this compound formation.

| UGT Isoform | Primary Tissue Expression |

| UGT1A1 | Liver, Intestine |

| UGT1A9 | Liver, Kidney |

| UGT1A3 | Liver |

| UGT2B10 | Liver |

Impact of Cellular Microenvironment on Darolutamide Glucuronidation Rates

While specific research on how the cellular microenvironment affects darolutamide glucuronidation is not available in the reviewed literature, general principles of UGT enzyme function provide insight. The rate of glucuronidation is not solely dependent on enzyme and substrate concentration but is also influenced by the immediate cellular environment.

A critical factor is the availability of the co-factor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). nih.govresearchgate.net The synthesis of UDPGA is an energy-dependent process linked to the cell's carbohydrate stores and redox state (the NAD+/NADH ratio). nih.gov A depletion of cellular energy or a shift in the redox balance could potentially limit UDPGA supply, thereby reducing the rate of darolutamide glucuronidation.

Investigating Modulators of Darolutamide Glucuronidation

The efficiency of this compound formation can be influenced by various external and internal factors that modulate the activity of the responsible UGT enzymes.

The activity of UGT enzymes responsible for darolutamide glucuronidation can be altered by other substances, leading to potential drug-drug interactions. Research has focused on both the inhibition and induction of these enzymes.

Enzymatic Inhibition: Darolutamide and its diastereomers have been shown to inhibit certain UGT enzymes. The (S,R)-darolutamide diastereomer demonstrates the most potent inhibitory effect on UGT1A9, followed by UGT1A1. nih.govnih.gov The main active metabolite, keto-darolutamide, also exhibits an inhibitory effect on UGT1A1. nih.govnih.gov More recent kinetic studies have further detailed these interactions, showing darolutamide acts as a noncompetitive inhibitor of UGT1A1 and a competitive inhibitor of UGT1A7 and UGT2B15. nih.gov Darolutamide was also found to potently inhibit the glucuronidation of SN-38, a known UGT1A1 substrate, in human liver microsomes. nih.gov

Despite this in vitro inhibitory potential, clinically relevant interactions due to UGT inhibition by co-administered drugs are not anticipated, as glucuronidation accounts for less than a quarter of darolutamide's total elimination. nih.gov

| Compound | UGT Isoform | Inhibition Type | IC₅₀ (μM) | Kᵢ (μM) | Source |

|---|---|---|---|---|---|

| (S,R)-Darolutamide | UGT1A9 | Competitive | 12.5 | 6.32 | nih.gov |

| (S,R)-Darolutamide | UGT1A1 | - | 26.5 | - | nih.gov |

| (S,S)-Darolutamide | UGT1A1 | - | 31.7 | - | nih.gov |

| Keto-darolutamide | UGT1A1 | - | 6.41 | 8.13 | nih.gov |

| Darolutamide | UGT1A1 | Noncompetitive | - | 14.75 ± 0.78 | nih.gov |

| Darolutamide | UGT1A7 | Competitive | - | 14.05 ± 0.42 | nih.gov |

| Darolutamide | UGT2B15 | Competitive | - | 6.60 ± 0.08 | nih.gov |

Enzymatic Induction: Inducers of UGT enzymes could theoretically decrease darolutamide exposure by accelerating its conversion to this compound. For instance, rifampicin, a known inducer of UGT1A9, was found to decrease darolutamide exposure significantly. researchgate.netnih.gov However, this effect is largely attributed to rifampicin's potent induction of the CYP3A4 enzyme, which is the primary pathway for darolutamide's oxidative metabolism, rather than its effect on UGTs. researchgate.net Darolutamide itself has been shown to induce CYP3A4 activity but not CYP1A2 or CYP2B6; its potential to induce UGT enzymes has not been reported as a significant factor. nih.govnih.govnih.gov

While much of the research has centered on exogenous modulators like other drugs, endogenous factors also play a role in the efficiency of this compound formation.

Tissue-Specific Enzyme Expression: UGT enzymes are not uniformly distributed throughout the body. They are predominantly expressed in the liver but are also found in extra-hepatic tissues such as the kidneys and the gastrointestinal tract. physiology.org The formation of O-glucuronides has been observed in human liver, renal, and intestinal microsomes, whereas the N-glucuronide, formed by the primarily hepatic enzyme UGT2B10, is less prevalent in renal and intestinal tissues. researchgate.netresearchgate.net This differential expression pattern influences where and to what extent darolutamide is metabolized via glucuronidation.

Competition with Endogenous Substrates: UGT enzymes are responsible for the metabolism of numerous endogenous compounds, including steroids and bilirubin. sigmaaldrich.com In theory, high levels of these endogenous substrates could compete with darolutamide for access to UGT enzymes, potentially affecting the rate of this compound formation. However, specific studies investigating this competitive interaction for darolutamide are not available.

Enzymatic Inhibition and Induction Profiles Affecting UGT Activity

In Vitro Models for Studying this compound Biogenesis

The study of this compound formation relies on various in vitro systems that replicate human metabolic processes in a controlled laboratory setting. These models are crucial for identifying the enzymes involved, understanding metabolic pathways, and predicting potential drug interactions.

Recombinant human UGT enzymes are a powerful tool for metabolic research. physiology.org These are individual UGT isoforms produced in cell lines, allowing researchers to study the function of each enzyme in isolation. core.ac.uk This approach has been fundamental in pinpointing the specific UGTs responsible for darolutamide's glucuronidation. researchgate.net

By incubating darolutamide with a panel of different recombinant UGTs, researchers have definitively identified UGT1A9, UGT1A1, and UGT1A3 in O-glucuronidation and UGT2B10 in N-glucuronidation. nih.govd-nb.inforesearchgate.net This method is also used to perform enzyme kinetic studies to determine parameters like Kᵢ values and to synthesize specific glucuronide metabolites for use as analytical standards. nih.gov

To gain a broader understanding of metabolism in a more physiologically relevant context, subcellular fractions from human liver tissue are commonly used. nih.gov

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from liver cells and contain a high concentration of Phase I enzymes (like CYPs) and Phase II enzymes, including the UGT family. thermofisher.com HLMs have been used extensively to study darolutamide metabolism, confirming the formation of glucuronides and investigating the inhibitory potential of darolutamide on UGT activity. researchgate.netnih.govnih.gov

Human Liver S9 Fractions: The S9 fraction is the supernatant obtained from a liver homogenate after centrifugation at 9000g. mdpi.com It contains both the microsomal and the cytosolic (soluble) fractions of the liver cells. mdpi.comnih.gov This makes the S9 fraction a more comprehensive in vitro system than microsomes alone, as it includes both membrane-bound enzymes like UGTs and soluble Phase II enzymes. Studies of darolutamide metabolism have utilized incubations with hepatocytes, HLM, and human liver cytosol, reflecting the components found in the S9 fraction. researchgate.net

| Model | Composition | Primary Application for this compound Research |

|---|---|---|

| Recombinant UGT Enzymes | Individual, purified UGT isoforms expressed in cell lines. core.ac.uk | Identifying specific UGT enzymes (e.g., UGT1A9, UGT1A1, UGT2B10) responsible for forming this compound; kinetic analysis (Kᵢ). d-nb.infonih.gov |

| Human Liver Microsomes (HLM) | Vesicles of the endoplasmic reticulum containing Phase I (CYP) and Phase II (UGT) enzymes. thermofisher.com | Metabolic profiling to confirm glucuronide formation; studying inhibition of UGT activity by darolutamide and its metabolites in a complex system. researchgate.netnih.govnih.gov |

| Human Liver S9 Fraction | Supernatant containing both microsomal (UGTs, CYPs) and cytosolic enzymes. mdpi.comnih.gov | Comprehensive metabolic profiling, capturing the interplay between Phase I and a wider range of Phase II enzymes. researchgate.netnih.gov |

Molecular and Structural Analyses of Darolutamide Glu

Theoretical Aspects of Darolutamide-Glu Structural Isomerism

The structural identity of this compound is not singular but encompasses a variety of isomers. This isomerism is dictated by the multiple potential sites for glucuronide attachment on the darolutamide (B1677182) molecule and the inherent stereochemistry of the parent drug.

Darolutamide presents multiple nucleophilic sites susceptible to conjugation with glucuronic acid. Clinical and in vitro studies have identified two primary types of direct glucuronidation:

O-Glucuronidation: This is a major metabolic route where a glucuronide moiety is attached to the hydroxyl group of the 1-hydroxyethyl side chain on the pyrazole (B372694) ring. researchgate.netnih.gov The resulting metabolite is referred to as an O-glucuronide. The primary enzymes responsible for this reaction are UGT1A9 and UGT1A1. wikipedia.orgcancercareontario.canih.gov

N-Glucuronidation: In addition to O-glucuronidation, direct conjugation to a nitrogen atom on one of the pyrazole rings occurs, forming an N-glucuronide. researchgate.netnih.gov This pathway is predominantly mediated by the enzyme UGT2B10. nih.govfda.gov.tw

A critical aspect of this compound's structure is rooted in the stereochemistry of the parent drug. Darolutamide is administered as a 1:1 mixture of two diastereomers: (S,R)-darolutamide and (S,S)-darolutamide. fda.gov Both of these diastereomers are pharmacologically active and undergo glucuronidation. fda.gov This results in the formation of corresponding diastereomeric glucuronide conjugates. For instance, the O-glucuronides are identified as a pair, M-7a and M-7b, and the N-glucuronides as M-15a and M-15b, representing the glucuronidated forms of the original (S,R) and (S,S) isomers of darolutamide. researchgate.netnih.gov

The metabolic profile of darolutamide confirms the existence of multiple this compound conjugate species in vivo. The primary conjugates are the diastereomeric O-glucuronides (M-7a/b) and N-glucuronides (M-15a/b), which are among the most prominent metabolites found in urine. researchgate.netnih.gov

Beyond these direct conjugations, further complexity arises from metabolites formed through oxidative cleavage of the parent molecule prior to glucuronidation. These cleaved intermediates, which are then glucuronidated, give rise to additional pyrazole glucuronide species, identified as M-21 and M-22. researchgate.netnih.gov The presence of these varied species underscores a complex metabolic network involving both phase I (oxidation) and phase II (glucuronidation) reactions.

| Metabolite Type | Designation | Description | Primary UGT Enzymes |

| Direct O-Glucuronide | M-7a/b | Diastereomeric glucuronides formed on the hydroxyethyl (B10761427) side chain. | UGT1A9, UGT1A1 |

| Direct N-Glucuronide | M-15a/b | Diastereomeric glucuronides formed on a pyrazole ring nitrogen. | UGT2B10 |

| Cleavage Product Glucuronide | M-21, M-22 | Glucuronides of pyrazole structures resulting from oxidative cleavage. | Not specified |

Positions of Glucuronide Linkage and Stereochemical Considerations

Computational Chemistry and Molecular Modeling of this compound

While extensive experimental data exists for darolutamide and its metabolites, specific computational and molecular modeling studies focused solely on this compound are not widely available in published literature. However, by combining the known structural features with general principles of computational chemistry, a theoretical framework for its behavior can be established.

Specific computational studies detailing the conformational landscape and energetic stability of this compound have not been reported. However, molecular modeling of the parent drug, darolutamide, highlights its significant structural flexibility. nih.govresearchgate.net This flexibility is considered a key attribute for its unique binding profile within the androgen receptor. nih.gov

There are no specific molecular docking studies published for the this compound metabolite with any protein target. Glucuronidation is a clearance mechanism designed to increase water solubility and facilitate excretion, which generally renders metabolites inactive towards the original therapeutic target. Therefore, it is highly unlikely that this compound would retain significant binding affinity for the androgen receptor (AR). Docking studies have extensively characterized the interaction of the parent drug, darolutamide, with the AR ligand-binding domain, confirming it acts as a potent antagonist. nih.govresearchgate.net

The more relevant protein targets for this compound are metabolic enzymes and drug transporters. Darolutamide itself is a known substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govcancercareontario.ca It is also an inhibitor of BCRP. wikipedia.orgnih.gov Drug metabolites, particularly glucuronide conjugates, are frequently substrates for such transporters, which actively pump them out of cells and into bile or urine for elimination. It is therefore highly probable that this compound is a substrate for BCRP and possibly other transporters like Multidrug Resistance-Associated Proteins (MRPs). Molecular docking simulations could theoretically model the interaction of different this compound isomers within the binding pockets of these transporter proteins to predict substrate affinity and elucidate the structural basis for its efflux.

| Compound | Protein Target | Docking Result/Predicted Interaction | Reference |

| Darolutamide | Androgen Receptor (AR) | Potent antagonist; unique binding in LBD due to flexibility. | nih.govresearchgate.net |

| Darolutamide | TMPRSS2 | Binding affinity of -7.3 Kcal/mol. | |

| Darolutamide | BCRP, P-gp | Identified as a substrate. | nih.govcancercareontario.ca |

| This compound | Androgen Receptor (AR) | No studies reported; interaction is predicted to be negligible. | N/A |

| This compound | BCRP, MRPs, etc. | No studies reported; predicted to be a substrate for efflux transporters. | N/A |

Specific quantum chemical calculations detailing the glucuronidation mechanism of darolutamide are not available in the scientific literature. However, such computational methods are valuable tools for predicting and understanding metabolic reactions. oup.comnih.gov

The glucuronidation of darolutamide involves the nucleophilic attack of a hydroxyl group (for O-glucuronidation) or a ring nitrogen (for N-glucuronidation) on the electrophilic C1 carbon of UDP-glucuronic acid (UDPGA), catalyzed by a UGT enzyme. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to:

Calculate the reactivity of potential sites: By modeling the electronic structure of darolutamide, the nucleophilicity of the target oxygen and various nitrogen atoms can be quantified to predict the most likely sites of reaction.

Model the transition state: The reaction mechanism within the UGT active site could be simulated to determine the energy barrier for the transfer of glucuronic acid to different sites on darolutamide. This would help explain the observed regioselectivity (i.e., why certain positions are favored).

Explain enzyme selectivity: By modeling the interaction of darolutamide within the active sites of different UGT isoforms (e.g., UGT1A9 vs. UGT2B10), quantum calculations could help elucidate the specific intermolecular forces (hydrogen bonds, steric fit) that determine why certain enzymes preferentially catalyze the reaction over others. oup.com

These theoretical calculations would provide a molecular-level rationale for the experimentally observed formation of O- and N-glucuronides of darolutamide. researchgate.netnih.gov

Molecular Docking Simulations with Relevant Protein Targets (e.g., Androgen Receptor, Transport Proteins)

Advanced Spectroscopic Characterization Techniques for this compound (Methodology Focus)

The definitive identification and structural confirmation of metabolites like this compound, which includes both O-glucuronide (M-7a/b) and N-glucuronide (M-15a/b) isomers, rely on the application of sophisticated analytical methods. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process, offering complementary information for unambiguous structure determination. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. rsc.org For complex molecules like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the chemical structure definitively.

Research Findings:

While specific experimental ¹H and ¹³C NMR data for this compound are not publicly available in the reviewed literature, the general methodology for the structural elucidation of glucuronide metabolites is well-established. rsc.org The process typically involves acquiring a suite of NMR spectra, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). rsc.org

The ¹H NMR spectrum would provide information on the number and environment of protons in the molecule. Key diagnostic signals would include those from the anomeric proton of the glucuronic acid moiety, which typically appear as a doublet, with the coupling constant indicating the stereochemistry of the glycosidic bond. researchgate.net The chemical shifts of the protons on the darolutamide scaffold would be compared to the parent compound to identify the site of glucuronidation.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. A significant downfield shift of the carbon atom attached to the glucuronide moiety is expected, providing clear evidence of the conjugation site.

2D NMR experiments are crucial for assembling the complete molecular structure.

COSY experiments establish proton-proton correlations within the same spin system, helping to trace out the connectivity of the sugar rings and the side chains of the darolutamide structure.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC experiments show long-range correlations between protons and carbons (typically over two to three bonds). This is particularly important for identifying the point of attachment of the glucuronic acid to the darolutamide molecule by observing correlations between the anomeric proton of the glucuronide and the carbons of the darolutamide scaffold, or vice-versa.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Note: The following table is a representation of the type of data that would be generated from NMR analysis. Specific chemical shift values (in ppm) and coupling constants (in Hz) are illustrative and based on general knowledge of similar structures, as exact experimental data for this compound was not available in the public domain.

| Position | Expected ¹H Chemical Shift (ppm, multiplicity, J in Hz) | Expected ¹³C Chemical Shift (ppm) |

| Darolutamide Moiety | ||

| Aromatic Protons | δ 7.0 - 8.0 (various m) | δ 110 - 150 |

| Pyrazole Protons | δ 6.0 - 7.5 (various s, d) | δ 100 - 140 |

| Aliphatic Protons | δ 1.0 - 4.5 (various m, q, d) | δ 15 - 60 |

| Glucuronide Moiety | ||

| H-1' (Anomeric) | δ 4.5 - 5.5 (d, J ≈ 7-8 Hz for β-anomer) | δ 95 - 105 |

| H-2' - H-5' | δ 3.2 - 4.0 (various m) | δ 70 - 80 |

| C-6' (Carboxyl) | - | δ 170 - 175 |

High-Resolution Mass Spectrometry (HRMS) is a key technique for the identification of drug metabolites due to its high sensitivity and ability to provide accurate mass measurements, which allow for the determination of the elemental composition of a molecule. nih.gov When coupled with liquid chromatography (LC), it enables the separation and analysis of complex mixtures, such as those found in urine and plasma.

Research Findings:

Studies on darolutamide metabolism have confirmed the presence of O-glucuronide (M-7a/b) and N-glucuronide (M-15a/b) metabolites in human urine through LC-MS analysis. researchgate.netnih.gov HRMS provides the high mass accuracy needed to confirm the elemental formula of these metabolites. The addition of a glucuronic acid moiety (C₆H₈O₆) to darolutamide (C₁₉H₁₉ClN₆O₂) results in a characteristic mass increase of 176.0321 Da.

Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information. The fragmentation pattern of a glucuronide metabolite typically shows a neutral loss of the glucuronic acid moiety (176.0321 Da), resulting in a fragment ion corresponding to the aglycone (darolutamide). nih.gov The specific fragmentation pattern of the aglycone can then be compared to that of a reference standard of darolutamide to confirm its identity.

Distinguishing between isomers, such as the O-glucuronide and N-glucuronide of darolutamide, can be challenging with conventional fragmentation methods like collision-induced dissociation (CID). However, advanced techniques such as Ultraviolet Photodissociation (UVPD) can generate unique fragment ions that allow for the differentiation of these isomers.

Interactive Data Table: Expected High-Resolution Mass Spectrometry Data for this compound

Note: The following table is illustrative of the data that would be obtained from HRMS analysis. The exact m/z values are theoretical and based on the chemical formula. The proposed fragment assignments are based on typical fragmentation patterns of glucuronidated compounds.

| Ion | Calculated m/z | Proposed Fragment Assignment |

| [M+H]⁺ | 575.1492 | Protonated this compound |

| [M-H]⁻ | 573.1336 | Deprotonated this compound |

| [M+H-176.0321]⁺ | 399.1171 | Protonated Darolutamide (Aglycone) |

| [M-H-176.0321]⁻ | 397.1015 | Deprotonated Darolutamide (Aglycone) |

| Further Fragments | Various | Fragments of the Darolutamide scaffold |

Based on a comprehensive review of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical biological impact and mechanistic investigations focusing solely on the chemical compound Darolutamide-Glucuronide (this compound) as per the requested outline.

The existing body of research primarily focuses on the parent compound, darolutamide , and its major active metabolite, keto-darolutamide . Scientific sources describe glucuronidation as a key metabolic pathway for the clearance and excretion of darolutamide, rather than the formation of a biologically active conjugate intended for therapeutic effect.

Specifically, the literature does not provide the detailed in vitro data required to accurately address the specified topics for the isolated Darolutamide-Glucuronide conjugate:

Preclinical Biological Impact and Mechanistic Investigations of Darolutamide Glu

Interactions with Membrane Transporters:While it is established that the parent drug, darolutamide (B1677182), is a substrate for efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), there is no corresponding data to confirm whether Darolutamide-Glucuronide is also a substrate for these transporters.europa.eutga.gov.aunih.govtga.gov.autandfonline.comfda.gov.twd-nb.info

Due to the absence of specific scientific findings on Darolutamide-Glucuronide's distinct biological activities, creating an article that is both "thorough, informative, and scientifically accurate" according to the provided structure is not possible at this time. Any attempt to do so would involve unsupported speculation or the incorrect attribution of the pharmacological properties of darolutamide and keto-darolutamide to the glucuronidated conjugate.

Assessment as an Inhibitor of Uptake Transporters

In vitro studies have been conducted to evaluate the inhibitory potential of darolutamide and its metabolites on various uptake transporters, including the Organic Anion Transporting Polypeptides (OATPs). Preclinical data indicate that darolutamide itself has the potential to inhibit Breast Cancer Resistance Protein (BCRP), OATP1B1, OATP1B3, and Organic Anion Transporter 3 (OAT3). researchgate.netnih.gov Specifically, darolutamide demonstrated inhibitory activity against OATP1B1 and OATP1B3 with IC50 values of 3.8 µmol/L and 5.0 µmol/L, respectively. pmda.go.jp The major active metabolite, keto-darolutamide, also showed inhibitory effects on these transporters. nih.gov

While direct inhibitory data for darolutamide-glucuronide is less prominent in the available literature, the focus often remains on the parent compound and its primary active metabolite, keto-darolutamide. However, the glucuronidation process itself is a key metabolic pathway for darolutamide, primarily mediated by UGT1A9 and UGT1A1. nih.govswissmedic.chnih.govwikipedia.org The potential for darolutamide-glucuronide to interact with uptake transporters is an area that warrants further specific investigation to fully elucidate its role in drug-drug interactions.

Table 1: In Vitro Inhibition of Uptake Transporters by Darolutamide

| Transporter | Inhibitor | IC50 (µM) |

| OATP1B1 | Darolutamide | 3.8 pmda.go.jp |

| OATP1B3 | Darolutamide | 5.0 pmda.go.jp |

| OAT3 | Darolutamide | 4.5 d-nb.info |

| BCRP | Darolutamide | 1.33 pmda.go.jp |

Mechanistic Studies of Darolutamide-Glu Transport Across Biological Barriers

The transport of darolutamide and its metabolites across biological barriers, particularly the blood-brain barrier (BBB), has been a key area of preclinical investigation. These studies are crucial for understanding the central nervous system (CNS) exposure and potential neurological side effects of the drug.

Preclinical studies in rats have consistently demonstrated that darolutamide has low penetration through the blood-brain barrier. nih.govurotoday.comnih.govnubeqahcp.com Quantitative whole-body autoradiography in rats using radiolabeled darolutamide ([14C]-darolutamide) revealed a brain-to-blood ratio of approximately 0.074 at the time of maximum concentration (tmax). urotoday.com This is significantly lower than that of other androgen receptor inhibitors like enzalutamide (B1683756). urotoday.com After 8 hours, [14C]-darolutamide was largely eliminated from almost all tissues, including the brain. urotoday.com

The low BBB penetration is attributed to its chemical structure and its interaction with efflux transporters like P-glycoprotein (P-gp) and BCRP, for which darolutamide is a substrate. nih.govnih.govresearchgate.net These transporters are present at the BBB and actively pump substrates back into the bloodstream, limiting their entry into the brain. nih.gov

Preclinical In Vivo Mechanistic Studies Involving this compound

Formation and Distribution of this compound in Animal Models

In animal models, specifically rats, darolutamide is rapidly and extensively absorbed and distributed following oral administration. swissmedic.chnih.govresearchgate.nettandfonline.com The primary metabolic pathways for darolutamide are oxidation to keto-darolutamide and direct glucuronidation. nih.govswissmedic.chnih.gov Keto-darolutamide is the most abundant metabolite found in rat hepatocytes and plasma. swissmedic.chnih.govresearchgate.nettandfonline.com

Following administration of [14C]-darolutamide to rats, radioactivity was widely distributed throughout the body. nih.govresearchgate.nettandfonline.com However, penetration into the brain was low. swissmedic.chnih.govresearchgate.nettandfonline.com A human mass balance study identified O-glucuronides and N-glucuronides of darolutamide as prominent metabolites in urine. nih.govnih.gov In rats, the main routes of excretion were via feces (61-64%) and urine (30-33%). nih.govresearchgate.nettandfonline.com The presence of glucuronide metabolites in urine suggests their formation and systemic circulation before elimination.

Investigation of this compound Contribution to Overall Mechanistic Activity in Xenograft Models

The antitumor efficacy of darolutamide has been demonstrated in various prostate cancer xenograft models. tga.gov.aunih.govtga.gov.aunih.govbayer.com Darolutamide treatment leads to a decrease in tumor cell proliferation and a reduction in tumor volume. tga.gov.autga.gov.au The primary mechanism of action is the competitive inhibition of the androgen receptor by darolutamide and its major active metabolite, keto-darolutamide. europa.eubayer.com

Enzymatic Deconjugation and Regeneration of Parent Compound in Preclinical Systems

The process of glucuronidation is reversible through the action of β-glucuronidase enzymes, which can hydrolyze the glucuronide conjugate back to the parent compound. mdpi.com This deconjugation can occur in various tissues.

In the context of darolutamide, the interconversion of its diastereomers is a notable process. It involves oxidation to keto-darolutamide, primarily by CYP3A4, followed by a reduction reaction back to the darolutamide diastereomers. nih.govnih.govresearchgate.net While the direct deconjugation of darolutamide-glucuronide back to darolutamide in preclinical systems is not extensively detailed in the provided search results, it is a plausible mechanism that could contribute to the enterohepatic recirculation of darolutamide, potentially prolonging its half-life. The formation of darolutamide from keto-darolutamide has been confirmed to be mediated by cytosolic aldo-keto reductases (AKRs). semanticscholar.orgoaepublish.com

Advanced Analytical Methodologies for Darolutamide Glu Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of darolutamide (B1677182) and its metabolites. This powerful technique allows for the separation, identification, and quantification of these compounds in complex biological samples.

The development of robust LC-MS methods is essential for accurately measuring the low concentrations of darolutamide and its metabolites typically found in biological matrices. In vitro studies have shown that darolutamide is metabolized through oxidative pathways, primarily by the CYP3A4 enzyme, and through glucuronidation. nih.govresearchgate.net The main oxidative metabolite is keto-darolutamide, which is pharmacologically active. nih.gov Both darolutamide and keto-darolutamide can undergo further metabolism via O- and N-glucuronidation. nih.gov The primary enzymes responsible for O-glucuronidation are UGT1A9, UGT1A1, and UGT1A3, while UGT2B10 is the main catalyst for N-glucuronidation. nih.gov

Metabolite profiling using LC-MS with off-line radioactivity detection has been employed to identify and quantify metabolites in human studies. researchgate.net In plasma, darolutamide and keto-darolutamide were the only quantifiable components, accounting for a significant portion of the total radioactivity. researchgate.netresearchgate.net

A validated HPLC method has been described for the simultaneous determination of several androgen receptor inhibitors, including darolutamide, in mouse plasma. researchgate.net This method demonstrated linearity over a specific concentration range and acceptable intra- and inter-day precision, highlighting its suitability for pharmacokinetic studies. researchgate.net

Table 1: LC-MS Method Parameters for Androgen Receptor Inhibitor Analysis researchgate.net

| Parameter | Value |

| Analytical Column | Not specified |

| Mobile Phase | Not specified |

| Flow Rate | Not specified |

| UV Detection Wavelength | 250 nm |

| Linearity Range (ng/mL) | 209 – 5215 |

| Correlation Coefficient (r²) | 0.998 |

| Intra-day Precision (%) | 0.56–13.5 |

| Inter-day Precision (%) | 1.04–13.9 |

| Total Run Time (min) | 15 |

Darolutamide is administered as a mixture of two diastereomers, (S,R)-darolutamide and (S,S)-darolutamide, which are pharmacologically equipotent. researchgate.nettandfonline.com These diastereomers interconvert via the formation of keto-darolutamide. nih.gov This interconversion involves oxidation to keto-darolutamide, mainly by CYP3A4, followed by a reduction process predominantly catalyzed by cytosolic reductases, with aldo-keto reductase 1C3 playing a significant role. researchgate.net This reduction is stereoselective, preferentially forming (S,S)-darolutamide. researchgate.net Consequently, the initial 1:1 ratio of the administered diastereomers changes to approximately 1:5 or 1:6 in plasma in favor of the (S,S) isomer. researchgate.netnih.gov LC-MS methods are crucial for separating and quantifying these individual diastereomers and their metabolites to understand their distinct pharmacokinetic profiles.

Development of High-Sensitivity and High-Specificity Detection Methods

Application of Radiometric Techniques for Metabolic Tracing

Radiometric techniques are indispensable for conducting mass balance and metabolic fate studies, providing a complete picture of the absorption, distribution, metabolism, and excretion (ADME) of a drug.

To facilitate ADME studies, isotopically labeled versions of darolutamide, such as [14C]-darolutamide, have been synthesized. tandfonline.com These labeled compounds allow for the tracking of the drug and its metabolites throughout the body. Deuterium-labeled darolutamide standards, such as Darolutamide-D4, are also synthesized for use in bioanalytical research, including bioequivalence studies. daicelpharmastandards.com The synthesis of labeled Darolutamide-Glu would similarly be a critical step for specifically tracing the metabolic fate of this glucuronide conjugate. While direct evidence for the synthesis of labeled this compound is not explicitly detailed in the provided results, the synthesis of labeled parent drug is a standard precursor step for such investigations.

Table 2: Commercially Available Labeled Darolutamide Compounds

| Compound Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Darolutamide D4 | D1450002 | 2484757-19-7 | C19H15D4ClN6O2 | 402.87 |

Source: Simson Pharma Limited simsonpharma.com

Preclinical ADME studies in rats using [14C]-labeled darolutamide have provided significant insights. tandfonline.com After oral administration, darolutamide was rapidly and completely absorbed. tandfonline.com The radioactivity was widely and homogeneously distributed, with low penetration into the brain. researchgate.nettandfonline.com Elimination was rapid from most tissues. tandfonline.com

A human mass balance study using [14C]-darolutamide administered as an oral solution confirmed complete absorption. nih.govnih.gov The study achieved a complete mass balance, with a mean radioactivity recovery of 95.9% within 168 hours. researchgate.netresearchgate.net Excretion occurred primarily through urine (63.4%) and feces (32.4%). nih.govresearchgate.net The parent drug was mainly found in feces, while various metabolites were identified in both urine and feces. researchgate.netresearchgate.net The primary metabolic pathways confirmed in these studies were oxidation and glucuronidation. researchgate.nettandfonline.com

Table 3: Summary of Darolutamide Excretion in a Human Mass Balance Study nih.govresearchgate.net

| Excretion Route | Percentage of Recovered Radioactivity |

| Urine | 63.4% |

| Feces | 32.4% |

| Total Recovery | 95.9% (within 168 hours) |

Synthesis of Isotopically Labeled Darolutamide and this compound Conjugates for Research

Bioanalytical Approaches for Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, urine, and feces requires specialized bioanalytical methods to overcome interference from endogenous components. Metabolite profiling and identification in these matrices are typically achieved using LC-MS combined with off-line radioactivity detection. researchgate.netresearchgate.net This approach allows for the quantification of total radioactivity corresponding to the drug and its metabolites, followed by structural elucidation using high-resolution mass spectrometry. In plasma, darolutamide and its major active metabolite, keto-darolutamide, were the most abundant components identified. researchgate.nettandfonline.com In feces, the parent diastereomers were the main components detected. researchgate.net The development of these sophisticated bioanalytical strategies is fundamental to accurately characterizing the complete metabolic profile of darolutamide, including its glucuronidated conjugates.

Sample Preparation Techniques for this compound Extraction from Tissues and Fluids (Preclinical)

The accurate quantification of Darolutamide-Glucuronide (this compound) in preclinical research hinges on efficient and clean extraction from complex biological matrices. In preclinical studies involving animal models, tissues and biological fluids such as plasma, urine, and feces are common samples for analysis. nih.govresearchgate.netnih.gov The primary goal of sample preparation is to isolate the analyte of interest from interfering substances like proteins, salts, and phospholipids, which can suppress ionization in mass spectrometry and compromise analytical accuracy. The main metabolic pathways for darolutamide include oxidation and glucuronidation. researchgate.netswissmedic.chnih.gov Major glucuronide metabolites, such as O-glucuronide and N-glucuronide, are found prominently in urine. researchgate.net

Several sophisticated techniques are employed for the extraction of darolutamide and its metabolites, including this compound, from these preclinical samples. The choice of method depends on the sample matrix, the required sensitivity, and the analytical technique being used, which is typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). nih.govfda.gov

Solid-Phase Extraction (SPE): This is a widely used and effective method for cleaning up and concentrating analytes from biological fluids. nih.govfda.gov In this technique, the plasma sample is passed through a solid sorbent material packed in a cartridge or a 96-well plate. nih.gov The analyte and its metabolites adhere to the sorbent, while unwanted matrix components are washed away. The purified analytes are then eluted using a small volume of an appropriate solvent. For instance, plasma samples containing darolutamide and its metabolites have been successfully extracted using SPE procedures prior to LC-MS/MS analysis. nih.govfda.gov Mixed-mode SPE, which utilizes multiple retention mechanisms (e.g., ion exchange and reversed-phase), is particularly effective for extracting a range of compounds, including glucuronide metabolites, from complex matrices like oral fluid. lcms.cz

Protein Precipitation (PPT): This is a simpler and faster method often used for plasma samples. nih.gov It involves adding a water-miscible organic solvent, such as acetonitrile (B52724), to the plasma sample. nih.gov This denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte, is then typically injected into the LC-MS/MS system. A validated LC-MS/MS method for the simultaneous quantification of darolutamide and its active metabolite in mice plasma utilized protein precipitation with acetonitrile for sample extraction from as little as 50 μL of plasma. nih.gov

Liquid-Liquid Extraction (LLE): This classic extraction technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent. For the analysis of darolutamide in biofluids, samples can be acidified and then extracted with an organic solvent like ethyl acetate. mdpi.com In one method, after initial extraction, the remaining aqueous layer (raffinate) was neutralized to recover the parent darolutamide, demonstrating the technique's adaptability for separating different forms of the drug. mdpi.com

The following table summarizes these common preclinical sample preparation techniques.

Table 1: Preclinical Sample Preparation Techniques for Darolutamide Metabolites

| Technique | Matrix | Description | Key Advantages | Source(s) |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Plasma, Oral Fluid | The sample is passed through a solid sorbent which retains the analyte. Interferences are washed away, and the analyte is eluted with a solvent. | High purity of extract, ability to concentrate the analyte, high recovery. | nih.govfda.govlcms.czresearchgate.net |

| Protein Precipitation (PPT) | Plasma | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Fast, simple, and cost-effective. | nih.gov |

| Liquid-Liquid Extraction (LLE) | Plasma, Urine | The analyte is partitioned from the aqueous sample into an immiscible organic solvent based on differential solubility. | Effective for removing non-soluble interferences, versatile. | mdpi.com |

Validation of Analytical Methods for Robust Research Outcomes

To ensure that data from preclinical studies are reliable, reproducible, and accurate, the analytical methods used for quantifying this compound must be rigorously validated. globalresearchonline.netwisdomlib.org Method validation is a formal process that confirms an analytical procedure is suitable for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for this process. nih.govresearchgate.netglobalresearchonline.net The validation of LC-MS/MS and other chromatographic methods for darolutamide and its metabolites involves assessing several key performance characteristics. nih.govresearchgate.net

Linearity: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. globalresearchonline.net Calibration curves are generated by analyzing samples with known concentrations of the analyte. For darolutamide and its metabolites, methods have demonstrated linearity over ranges such as 1.07 to 2000 ng/mL, with correlation coefficients (r²) of ≥0.99, indicating a strong linear relationship. nih.govwisdomlib.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of recovery. wisdomlib.org Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.govwisdomlib.org Validated methods for darolutamide show high accuracy, with recoveries often between 98% and 102%, and excellent intra- and inter-batch precision, with %CV values well within acceptable limits (typically <15%). nih.govresearchgate.netglobalresearchonline.netwisdomlib.org

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). wisdomlib.org The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. globalresearchonline.netwisdomlib.org Methods developed for darolutamide have demonstrated high sensitivity, with LOQ values as low as 0.90 ng/band for HPTLC and 1.07 ng/mL for LC-MS/MS, enabling the accurate measurement of low concentrations in biological samples. nih.govglobalresearchonline.netwisdomlib.org

Specificity and Selectivity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample, such as excipients, endogenous substances, or other metabolites. wisdomlib.org Chromatographic methods achieve this by separating the analyte from potential interferents, ensuring that a single, well-resolved peak is observed for the analyte. rjptonline.org

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or flow rate. globalresearchonline.netwisdomlib.org This provides an indication of its reliability during routine use. wisdomlib.org

Stability: The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.gov Studies have confirmed that darolutamide and its metabolites are stable under various tested conditions, ensuring sample integrity from collection to analysis. nih.gov

The table below provides an overview of typical validation parameters and acceptance criteria for analytical methods used in darolutamide research.

Table 2: Key Validation Parameters for Darolutamide Analytical Methods

| Parameter | Description | Typical Acceptance Criteria | Source(s) |

|---|---|---|---|

| Linearity | The range over which the method is proportional to concentration. | Correlation coefficient (r²) ≥ 0.99 | nih.govwisdomlib.org |

| Accuracy | Closeness of measured value to the true value. | Mean recovery typically within 85-115% (or 80-120% at LLOQ). | nih.govresearchgate.netglobalresearchonline.netwisdomlib.org |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (%RSD or %CV) ≤ 15% (≤ 20% at LLOQ). | nih.govresearchgate.netglobalresearchonline.netwisdomlib.org |

| Sensitivity (LOQ) | Lowest concentration quantifiable with accuracy and precision. | Signal-to-noise ratio typically ≥ 10. | globalresearchonline.netwisdomlib.org |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the analyte's retention time. | wisdomlib.orgrjptonline.org |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | %RSD of results should remain within acceptable limits. | globalresearchonline.netwisdomlib.org |

| Stability | Analyte stability in the matrix under various storage and handling conditions. | Concentration deviation within ±15% of the nominal concentration. | nih.gov |

Theoretical Frameworks and Future Research Directions for Darolutamide Glu

Modulation of Darolutamide's Therapeutic Profile by Glucuronidation

Role of Glucuronidation in Inactivation and Elimination Pathways

The addition of a glucuronic acid moiety to darolutamide (B1677182) significantly increases its polarity, thereby facilitating its elimination from the body. uef.fiuef.fi This biotransformation is generally considered a detoxification pathway, as it converts the pharmacologically active darolutamide into a form that is more easily cleared through urine and feces. researchgate.netdrugbank.com Studies have shown that a substantial portion of a darolutamide dose is excreted as metabolites, with O-glucuronides being the most common metabolites found in urine. nih.gov Specifically, after administration of radiolabeled darolutamide, 63.4% of the drug-related material was recovered in the urine, with only 7% as the unchanged drug, highlighting the importance of metabolism, including glucuronidation, in its clearance. tga.gov.audrugbank.com

The formation of Darolutamide-Glu is a key step in the terminal phase of the drug's journey in the body, effectively ending its pharmacological activity and preventing its reabsorption. uef.firesearchgate.net This inactivation is crucial for maintaining a predictable therapeutic window and preventing potential toxicities associated with the accumulation of the active drug.

Potential for Active Glucuronide Metabolites or Prodrug Mechanisms

While glucuronide metabolites are typically inactive, there are exceptions where they exhibit pharmacological activity, sometimes even greater than the parent compound. eur.nl For instance, the glucuronide metabolite of morphine, morphine-6-glucuronide, is a more potent analgesic than morphine itself. wfsahq.orgeur.nl

Currently, the primary active metabolite of darolutamide is considered to be keto-darolutamide, which shows similar pharmacological activity to the parent drug. drugbank.comeuropa.eubayer.com There is no conclusive evidence to suggest that this compound possesses significant androgen receptor inhibitory activity. However, the possibility cannot be entirely dismissed without direct investigation.

Theoretically, this compound could act as a prodrug if it were to be converted back to the active darolutamide in specific tissues. This process, known as deconjugation, can be catalyzed by enzymes like β-glucuronidase. researchgate.net While this is a speculative mechanism for this compound, it opens an intriguing avenue for future research.

Implications for Targeted Drug Delivery and Prodrug Design Strategies

The concept of using glucuronide conjugates as prodrugs is a growing area of interest in cancer therapy, aiming to enhance drug specificity and reduce systemic toxicity. nih.goveurekaselect.com

Exploration of Glucuronide-Based Prodrugs to Enhance Specificity or Reduce Off-Target Effects

A glucuronide prodrug strategy involves administering an inactive glucuronidated form of a cytotoxic agent. nih.goveurekaselect.com This prodrug would ideally circulate in the body with minimal activity until it reaches the tumor microenvironment, where it is converted to its active form. This targeted activation can minimize damage to healthy tissues and reduce the side effects commonly associated with chemotherapy. frontiersin.org

In the context of darolutamide, while it already exhibits a favorable safety profile, a theoretical this compound prodrug could be designed to further enhance its therapeutic index. This would involve administering a synthesized this compound, which would then be selectively activated within the tumor.

Enzymatic Targeting of Glucuronidase Activity in Disease Contexts (Theoretical)

The success of a glucuronide prodrug strategy hinges on the differential activity of β-glucuronidase between tumor and normal tissues. frontiersin.org Elevated levels of β-glucuronidase have been observed in the microenvironment of various tumors, including prostate cancer. ulisboa.ptspandidos-publications.com This enzymatic difference provides a potential mechanism for tumor-selective drug activation. acs.org

A theoretical approach could involve the systemic administration of a this compound prodrug. In the prostate tumor microenvironment, the elevated β-glucuronidase activity would cleave the glucuronide moiety, releasing the active darolutamide directly at the site of action. spandidos-publications.com This would, in theory, lead to a higher concentration of the active drug within the tumor, enhancing its anti-cancer effects while minimizing systemic exposure. ulisboa.pt Further enhancing this strategy, antibody-directed enzyme prodrug therapy (ADEPT) could be employed, where an antibody targeting a prostate-specific antigen is linked to β-glucuronidase to further concentrate the activating enzyme at the tumor site. nih.gov

Unexplored Biological Roles and Molecular Interactions of this compound

Beyond its role as an excretory metabolite, the biological landscape of this compound remains largely uncharted. While generally considered inactive, the potential for unforeseen interactions or functions cannot be entirely ruled out. frontiersin.org

Future research could investigate whether this compound interacts with other cellular targets or transport proteins. The disposition of glucuronide conjugates is known to be influenced by various uptake and efflux transporters, such as organic anion transporters (OATs), organic anion transporting polypeptides (OATPs), and multidrug resistance-associated proteins (MRPs). nih.govfrontiersin.org Understanding how this compound interacts with these transporters could provide a more complete picture of its pharmacokinetics and potential for drug-drug interactions.

Additionally, while this compound is not expected to have significant pharmacological activity, subtle modulatory effects on other biological pathways cannot be discounted without specific investigation. Research into the potential off-target effects or novel biological activities of major drug metabolites is an evolving field that could yield unexpected insights.

Investigation of Interactions with Novel Protein Targets or Signaling Pathways

While the parent compound, darolutamide, is a potent and highly selective antagonist of the androgen receptor (AR), the potential for its metabolite, this compound, to interact with other proteins is unknown. fda.gov.twfda.gov Glucuronidation is a major metabolic pathway that typically increases the water solubility of compounds to facilitate their elimination. However, this structural modification could theoretically alter binding affinities or unmask new interactions.

Future research should be directed at screening this compound against a broad panel of receptors, enzymes, and transporters to identify any potential off-target activity. Although studies on darolutamide itself have not shown significant off-target activity at clinical concentrations, the same cannot be assumed for its metabolites without direct investigation. fda.gov.tw A primary area of interest would be drug transporters, as glucuronide conjugates are often substrates for efflux transporters like Multidrug Resistance-Associated Proteins (MRPs). Interaction with these transporters could have implications for drug disposition and potential interactions within the tumor microenvironment.

Table 1: Proposed Screening Panel for Novel this compound Interactions

| Target Class | Specific Examples | Rationale |

| Drug Transporters | MRP1, MRP2, BCRP, OATPs, OATs | Glucuronide conjugates are known substrates for efflux and uptake transporters, which could influence local drug concentrations. |

| Nuclear Receptors | Progesterone Receptor (PR), Glucocorticoid Receptor (GR) | The parent drug has very weak PR antagonism; investigating the metabolite is necessary for a complete profile. fda.gov |

| Kinases | Full human kinome scan | A broad, unbiased screen to detect any unexpected inhibitory or allosteric interactions. |

| Signaling Pathways | PI3K/AKT/mTOR, MAPK | To determine if this compound could modulate key cancer-related pathways independently of the AR. explorationpub.com |

Influence on Cellular Metabolism or Homeostasis

The impact of this compound on the metabolic state of prostate cancer cells is another critical area for future inquiry. The parent drug, darolutamide, has been shown to induce ferroptosis by altering phospholipid metabolism through the SREBP1-FASN axis. ijbs.com It is conceivable that its metabolites could also influence cellular metabolic pathways.

Future studies could investigate whether the formation or presence of this compound affects cellular energy homeostasis, such as mitochondrial function or glucose uptake. The process of glucuronidation itself consumes UDP-glucuronic acid (UDPGA), a key metabolite derived from glucose. In a state of high drug metabolism, this could theoretically impact the cellular energy balance. Investigating whether this compound has any direct effect on metabolic enzymes or nutrient transporters would provide a more complete understanding of its biological role.

Integration of Systems Biology and Omics Approaches

Metabolomics Profiling for Comprehensive Understanding of this compound Fate

To date, pharmacokinetic studies have quantified darolutamide and keto-darolutamide as the main components in plasma, with glucuronides being minor. nih.gov However, a comprehensive, untargeted metabolomics study has not been performed to fully map the metabolic fate of darolutamide within cancer cells and tissues. Such an approach could identify and quantify the full spectrum of metabolites, including various positional isomers of this compound, and assess their relative abundance in different biological compartments. mdpi.comthno.orgelifesciences.org

A future study employing high-resolution mass spectrometry-based metabolomics on prostate cancer cells or patient-derived models treated with darolutamide could provide definitive insights. This would not only confirm the relative levels of this compound but also reveal how its formation perturbs other endogenous metabolic pathways, such as amino acid, lipid, or nucleotide metabolism. thno.org

Table 2: Hypothetical Workflow for Metabolomics Profiling

| Step | Description | Desired Outcome |

| 1. Model System | Treatment of LNCaP cells, patient-derived organoids, or xenografts with darolutamide. ijbs.commdpi.com | Generation of biological samples containing darolutamide and its metabolites. |

| 2. Sample Extraction | Extraction of metabolites from cells, tissues, and culture media. | A clean sample containing a wide range of small molecules for analysis. |

| 3. LC-MS/MS Analysis | Untargeted analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). elifesciences.org | Detection and relative quantification of thousands of metabolic features, including exogenous (drug-related) and endogenous metabolites. |

| 4. Data Analysis | Identification of darolutamide metabolites; pathway analysis of perturbed endogenous metabolites. | A comprehensive map of the darolutamide metabolome and its impact on cellular metabolism. |

Network Pharmacology Approaches to Elucidate System-Level Effects

Should initial screening or metabolomics studies suggest that this compound possesses unexpected biological activity, network pharmacology would be a valuable next step. This computational approach integrates data on drug-target interactions, protein-protein interaction networks, and pathway information to predict the system-level effects of a compound.

A theoretical network pharmacology study for this compound would begin by identifying any interacting proteins from in vitro assays. These protein "nodes" would then be mapped onto human protein interaction networks. By analyzing the network topology and enriched biological pathways, researchers could generate hypotheses about the metabolite's potential polypharmacology, or its ability to affect multiple targets and pathways simultaneously. This could predict potential synergistic or antagonistic effects with the parent drug or other therapies, guiding further experimental validation.

Advancements in Experimental Models for this compound Studies

Development of Advanced In Vitro Co-culture Systems and Organoids

The study of drug metabolites requires sophisticated models that can recapitulate the complex environment of a tumor. Patient-derived organoids (PDOs) and co-culture systems that include stromal or immune cells are becoming standard for testing anti-cancer drugs like darolutamide. mdpi.commdpi.comaacrjournals.org These same models could be powerfully applied to investigate the specific roles of this compound.

Future research could involve the chemical synthesis of this compound, allowing for its direct application to these advanced models. For instance, researchers could treat prostate cancer organoids with synthesized this compound to screen for any effects on growth, viability, or gene expression, independent of the parent drug. Furthermore, in co-culture models of cancer cells and liver cells (hepatocytes), researchers could study the formation of this compound and its subsequent effects on the tumor microenvironment in a more physiologically relevant context. This would allow for the investigation of whether the metabolite influences the cross-talk between cancer cells and other cell types within the tumor. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.